Cas no 886502-60-9 ((2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one)

(2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one Chemical and Physical Properties
Names and Identifiers
-
- (2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one
- 2-DIMETHYLAMINOMETHYLIDINE-6,6,6-TRIFLUORO-5-OXOHEX-3-ENENITRILE
- 3-Hexenenitrile, 2-[(dimethylamino)methylene]-6,6,6-trifluoro-5-oxo-
- 2-((Dimethylamino)methylene)-6,6,6-trifluoro-5-oxohex-3-enenitrile
- 886502-60-9
- GC-0205
- (3E)-2-((Dimethylamino)methylene)-6,6,6-trifluoro-5-oxohex-3-enenitrile
- (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile
- 216431-82-2
- (E,2Z)-2-(dimethylaminomethylidene)-6,6,6-trifluoro-5-oxohex-3-enenitrile
- AKOS015994028
-
- MDL: MFCD08461908
- Inchi: InChI=1S/C9H9F3N2O/c1-14(2)6-7(5-13)3-4-8(15)9(10,11)12/h3-4,6H,1-2H3/b4-3+,7-6-
- InChI Key: TUGAEQANYNUJPL-FDTUMDBZSA-N
- SMILES: CN(C)/C=C(/C=C/C(=O)C(F)(F)F)\C#N
Computed Properties
- Exact Mass: 218.06669740Da
- Monoisotopic Mass: 218.06669740Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- XLogP3: 1.6
Experimental Properties
- Melting Point: 158-160°C
(2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GC-0205-5G |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | >95% | 5g |
£1320.00 | 2025-02-08 | |
Key Organics Ltd | GC-0205-10MG |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | >95% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | GC-0205-1MG |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | >95% | 1mg |
£28.00 | 2025-02-08 | |
1PlusChem | 1P00IZYO-100mg |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | 95% | 100mg |
$115.00 | 2025-03-01 | |
A2B Chem LLC | AI85616-100mg |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | 95% | 100mg |
$80.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1266268-100mg |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | 95% | 100mg |
$220 | 2024-06-06 | |
eNovation Chemicals LLC | Y1266268-250mg |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | 95% | 250mg |
$395 | 2025-02-28 | |
Key Organics Ltd | GC-0205-10G |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | >95% | 10g |
£2475.00 | 2025-02-08 | |
Fluorochem | 024800-1g |
2-Dimethylaminomethylidine-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | 95% | 1g |
£352.00 | 2022-03-01 | |
1PlusChem | 1P00IZYO-1g |
(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile |
886502-60-9 | 95% | 1g |
$481.00 | 2025-03-01 |
(2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one Related Literature
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Additional information on (2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one
Introduction to (2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one (CAS No. 886502-60-9)
The compound (2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one, identified by its CAS number 886502-60-9, represents a significant advancement in the field of synthetic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents and advanced materials.
At the core of this compound's appeal lies its bifunctional nature, which integrates both nitrile and acrylate functionalities. The presence of a trifluoromethyl group further enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The dimethylamino substituent contributes to the compound's ability to participate in various chemical reactions, including nucleophilic additions and condensation reactions, which are pivotal in constructing complex molecular architectures.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their improved metabolic stability and enhanced binding affinity to biological targets. The incorporation of a trifluorobut-3-en-2-one moiety into the molecular framework of this compound aligns with this trend, offering a promising scaffold for drug discovery. Studies have demonstrated that such fluorinated heterocycles can exhibit significant pharmacological activity, making them attractive candidates for further development.
The compound's utility extends beyond pharmaceutical applications. In materials science, for instance, the combination of polar and non-polar regions within its structure allows it to serve as a building block for polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, which are critical for high-performance materials used in industries ranging from aerospace to electronics.
Recent research has highlighted the role of this compound in catalytic processes. Its ability to act as a ligand or intermediate in transition metal-catalyzed reactions has opened new avenues for synthetic methodologies. Such catalytic applications not only streamline synthetic routes but also improve yield and selectivity, which are crucial factors in industrial-scale production.
The synthesis of (2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one involves a multi-step process that requires precise control over reaction conditions. The introduction of the trifluoromethyl group, in particular, demands careful optimization to ensure high regioselectivity and minimal byproduct formation. Advances in synthetic techniques have enabled researchers to achieve these conditions more efficiently, paving the way for large-scale production.
In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to therapeutic intervention. The nitrile group is known to participate in various bio transformations, while the acrylate functionality can interact with biological targets through esterification or Michael addition reactions. These interactions are being explored further in preclinical studies aimed at identifying potential drug candidates.
The environmental impact of fluorinated compounds is another area of growing interest. While these molecules offer numerous benefits in terms of reactivity and stability, their persistence in the environment raises concerns about long-term ecological effects. Research is ongoing to develop methodologies that minimize environmental footprint while maximizing utility. This includes exploring green chemistry approaches that reduce waste and energy consumption during synthesis.
The future prospects for (2-Dimethylaminoacrylonitrile)-1,1,1-trifluorobut-3-en-2-one are vast and multifaceted. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines. Whether in the development of new medicines or advanced materials, this compound stands at the forefront of innovation, offering a glimpse into what future chemical research may hold.
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